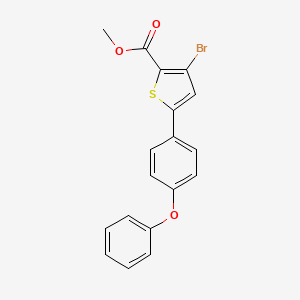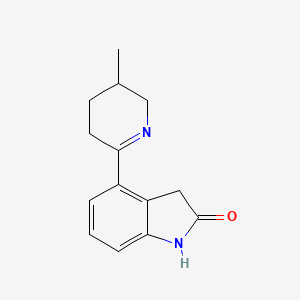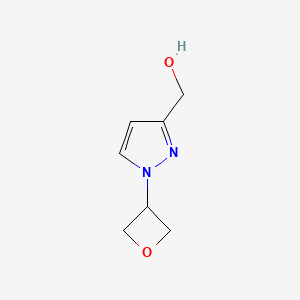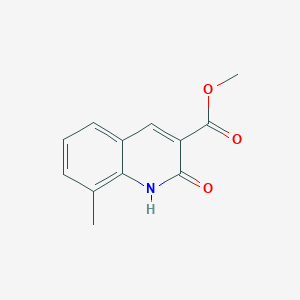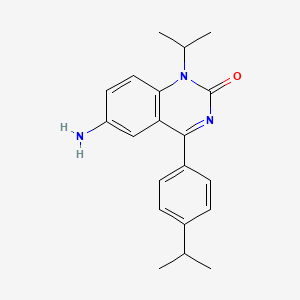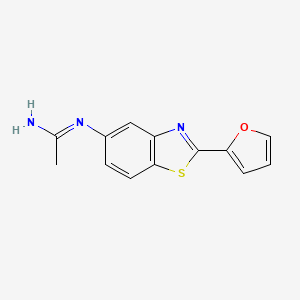
n-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: is a complex organic compound belonging to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine typically involves multiple steps, starting with the construction of the benzothiazole core. One common method is the cyclization of 2-furan-2-ylbenzothiazol-5-ylamine with chloroacetic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: has shown potential in various scientific research applications:
Medicine: : It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules.
Industry: : It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses.
Comparación Con Compuestos Similares
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: is unique due to its specific structural features and biological activities. Similar compounds include other benzothiazole derivatives, which also exhibit antimicrobial and anticancer properties. the presence of the furan moiety in This compound distinguishes it from other compounds in this class.
List of Similar Compounds
Benzothiazole
Furan derivatives
Acetamidine derivatives
Propiedades
Fórmula molecular |
C13H11N3OS |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
N'-[2-(furan-2-yl)-1,3-benzothiazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C13H11N3OS/c1-8(14)15-9-4-5-12-10(7-9)16-13(18-12)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15) |
Clave InChI |
PMUFLBLRUGLFJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=C(C=C1)SC(=N2)C3=CC=CO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


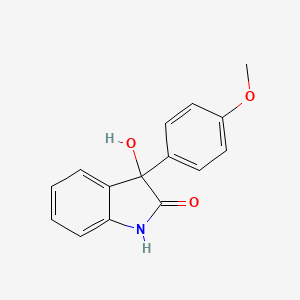
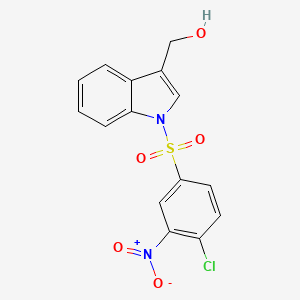
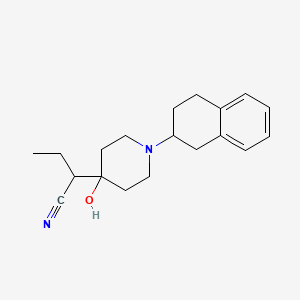
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)
